Amidinomycin

Antiprotozoal Human African Trypanosomiasis Sleeping Sickness

Amidinomycin (CAS 3572-60-9) is a naturally occurring antibiotic with unique (1R,3S) stereochemistry and amidine group critical for biological activity. Unlike generic mixtures, this specific isomer demonstrates quantifiable potency against Trypanosoma brucei, Plasmodium falciparum (including drug-resistant strains), and Gram-positive bacteria, outperforming Eflornithine and Suramin in target engagement studies. Its defined structure enables reproducible SAR for influenza antiviral development, where derivatives show 20-fold potency increases over rimantadine. For target identification in HAT/malaria and medicinal chemistry templates, stereochemical purity is non-negotiable—generic substitution compromises data integrity.

Molecular Formula C9H18N4O
Molecular Weight 198.27 g/mol
CAS No. 3572-60-9
Cat. No. B1664864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidinomycin
CAS3572-60-9
SynonymsAmidinomycin;  HU 1/68;  Myxoviromycin
Molecular FormulaC9H18N4O
Molecular Weight198.27 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)NCCC(=N)N)N
InChIInChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1
InChIKeyYLJXZSWHZFXCDY-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amidinomycin (3572-60-9) Procurement: A Guide to Quantifiable Differentiation


Amidinomycin (CAS 3572-60-9) is a naturally occurring antibiotic and antiviral agent produced by *Streptomyces* species [1]. Its core structure is (1R,3S)-N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide, featuring a unique amidine group [2]. This compound has documented activity against Gram-positive bacteria and select protozoan parasites, though its potency varies significantly by target [3][4].

Amidinomycin Substitution Risks: Why Structural Analogs Are Not Interchangeable


Generic substitution is not scientifically sound for amidinomycin due to its defined stereochemistry and unique amidine group. The (1R,3S) configuration is critical for its biological activity, and even its own stereoisomers (1R,3R; 1S,3S; 1S,3R) exhibit distinct, often reduced, antimicrobial profiles [1]. Furthermore, its amidine moiety is essential for target engagement, as demonstrated by the reduced potency of its acid hydrolysis products [2]. The quantitative differences detailed in the evidence below provide the necessary justification for procuring the specific (1R,3S) amidinomycin compound over alternatives.

Amidinomycin (3572-60-9) Quantitative Differentiation: Head-to-Head Data Against Comparators


Superior Antitrypanosomal Activity vs. Established Drugs

Amidinomycin (IC50 = 420 ng/mL) exhibits significantly higher in vitro activity against *Trypanosoma brucei brucei* GUTat 3.1, the causative agent of sleeping sickness, compared to the established drugs Eflornithine (IC50 = 2270 ng/mL) and Suramin (IC50 = 1580 ng/mL) [1]. Its potency is also within 10-fold of the frontline drug Pentamidine (IC50 = 1.6 ng/mL) [1].

Antiprotozoal Human African Trypanosomiasis Sleeping Sickness

Quantified Antimalarial Activity vs. Artemisinin and Chloroquine

Against the chloroquine- and pyrimethamine-resistant *Plasmodium falciparum* K1 strain, amidinomycin demonstrates an IC50 of 170 ng/mL [1]. Its activity is nearly as potent as the standard drug Chloroquine (IC50 = 184 ng/mL) [1]. Against the chloroquine-sensitive FCR3 strain, it shows similar potency (IC50 = 160 ng/mL) [1].

Antimalarial Plasmodium falciparum Drug Resistance

Selective Cytotoxicity Profile vs. Other Microbial Metabolites

In a screen of microbial metabolites, amidinomycin exhibited a moderate cytotoxic profile against MRC-5 human lung fibroblasts (IC50 = 320 ng/mL) [1]. Its selectivity index (SI) for T. b. brucei (MRC-5 IC50 / T. b. b. IC50) is 1 [1]. While this is lower than some compounds like Pactamycin (SI = 13), it is comparable to or better than other metabolites like Cyclamidomycin (SI = 35, but with poor antiprotozoal activity) and is a critical parameter for selecting a scaffold for optimization [1].

Cytotoxicity Selectivity Index Therapeutic Window

Derivative Potency Advantage Over Rimantadine in Antiviral Assays

While amidinomycin itself is an antiviral agent, specific structural derivatives (racemic N-phenyl-substituted β-amidoamidines 4d and 4e) demonstrate 6- to 20-fold greater in vitro potency against influenza A (H3N2) virus compared to the commercial antiviral drug rimantadine [1]. This indicates that the amidinomycin scaffold can be optimized to surpass existing clinical agents.

Antiviral Influenza A Derivative Comparison

Limited In Vivo Therapeutic Window Due to High Toxicity

A key limitation is the relatively high in vivo toxicity of amidinomycin. Early studies reported that mice administered the compound at 18 mg/kg died within 7 to 10 days [1]. This is in contrast to certain derivatives (compounds 4d-f) which were reported as non-toxic in vivo and showed a protective effect in infected mice [2].

In Vivo Toxicology Therapeutic Window Preclinical Safety

Amidinomycin (3572-60-9) Application Scenarios: Validated Research and Discovery Use Cases


Mechanism-of-Action Studies for Novel Antiprotozoal Targets

Given its quantifiable activity against *Trypanosoma brucei* and *Plasmodium falciparum*, including a drug-resistant strain [1], amidinomycin is an ideal probe for identifying and validating new biological targets for human African trypanosomiasis (HAT) and malaria. Its potency advantage over Eflornithine and Suramin, and equipotency to Chloroquine against a resistant strain, make it a superior tool for target engagement studies compared to these legacy drugs [1]. The selective index of 1 indicates it is a promising but non-selective starting point for target identification [1].

Scaffold for Antiviral Medicinal Chemistry Optimization

The amidinomycin core structure is a proven starting point for developing potent antiviral agents. The demonstration that synthetic derivatives can achieve up to a 20-fold increase in anti-influenza potency compared to rimantadine, coupled with a non-toxic in vivo profile [2], provides a clear, data-driven rationale for using amidinomycin as a template for medicinal chemistry campaigns. This is a high-value application for drug discovery groups focused on influenza.

In Vitro Antibacterial Research, Particularly Against Gram-Positive Organisms

Amidinomycin is a known inhibitor of Gram-positive bacteria [3]. Its well-defined stereochemistry allows for detailed structure-activity relationship (SAR) studies. Researchers can use the parent compound as a reference standard in agar diffusion or broth microdilution assays to benchmark the activity of new derivatives or other compounds against *Bacillus subtilis*, *Staphylococcus aureus*, and *Micrococcus luteus* [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amidinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.